6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane
CAS No.: 1363404-83-4
Cat. No.: VC15891434
Molecular Formula: C18H18F2N2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363404-83-4 |
|---|---|
| Molecular Formula | C18H18F2N2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 6-benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane |
| Standard InChI | InChI=1S/C18H18F2N2/c19-18(20)11-21-17(18)12-22(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,21H,11-13H2 |
| Standard InChI Key | GQOMJRFLSOTZSO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2(N1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a diazaspiro[3.3]heptane core, where two nitrogen atoms are integrated into a bicyclic system. The 3-position of the spirocyclic framework is substituted with two fluorine atoms, while the 6-position is functionalized with a benzhydryl group () . This arrangement introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | 6-benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane |
| SMILES | FC1(F)C2(CN(C(C3=CC=CC=C3)C4=CC=CC=C4)C2)NC1 |
| InChIKey | GQOMJRFLSOTZSO-UHFFFAOYSA-N |
The spirocyclic core enforces a rigid conformation, which may enhance binding selectivity in biological targets. The benzhydryl group contributes to lipophilicity, potentially improving membrane permeability in drug candidates .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For the adduct at m/z 301.15108, the CCS is 173.3 Ų, suggesting a compact conformation despite its molecular weight . Density functional theory (DFT) calculations could further elucidate its electronic structure, particularly the influence of the electron-withdrawing fluorine atoms on the spirocyclic nitrogen lone pairs.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 6-benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane involves multi-step reactions, with fluorination being a critical step. A plausible route includes:
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Spirocycle Formation: Cyclocondensation of a diamine with a ketone or aldehyde to generate the diazaspiro[3.3]heptane core.
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Fluorination: Introduction of fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor®) or halogen exchange.
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Benzhydryl Substitution: Nucleophilic substitution or Buchwald-Hartwig coupling to install the benzhydryl group at the 6-position.
Purification typically employs chromatography or crystallization, with reported purities exceeding 95% . Challenges include controlling regioselectivity during fluorination and minimizing racemization in stereogenic centers.
Scalability and Optimization
Industrial-scale production would require optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalytic conditions. Green chemistry principles, such as using recyclable catalysts or minimizing toxic byproducts, remain underexplored for this compound.
Physicochemical Properties
Predicted Collision Cross Sections
Collision cross-section data, critical for mass spectrometry workflows, vary with adduct type:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 301.15108 | 173.3 | |
| 323.13302 | 176.8 | |
| 318.17762 | 175.3 |
These values aid in metabolite identification and structural elucidation during pharmacokinetic studies.
Solubility and Stability
The compound’s logP (estimated at ~3.5) suggests moderate lipophilicity, favoring absorption in the gastrointestinal tract. Stability under acidic conditions (e.g., simulated gastric fluid) remains uncharacterized, necessitating further study for oral drug development.
Comparative Analysis with Related Compounds
1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
This analogue (CID 56962143) replaces the benzhydryl group with a benzyl moiety and is formulated as an oxalate salt. The salt form improves aqueous solubility but reduces logP, illustrating the trade-offs in prodrug design .
2,6-Diazaspiro[3.3]heptane
The parent compound (CID 21692404) lacks fluorine and benzhydryl groups, serving as a simpler scaffold for structure-activity relationship studies .
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